molecular formula C14H16FN B13492941 3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B13492941
M. Wt: 217.28 g/mol
InChI Key: YFXNBGOJMQNSQI-UHFFFAOYSA-N
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Description

3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds with a structure that includes a tricyclic system. This particular compound is characterized by the presence of an ethyl group at the 3rd position and a fluorine atom at the 6th position on the tetrahydrocarbazole ring. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of ethyl 4-oxocyclohexanecarboxylate with 4-fluorophenylhydrazine hydrochloride can yield the desired compound . The reaction typically requires a catalyst and specific temperature and pressure conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups on the carbazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the carbazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carbazole-1-ones or benzazonine-diones, while substitution reactions can introduce various functional groups onto the carbazole ring .

Scientific Research Applications

3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, certain derivatives of carbazole have been shown to inhibit enzymes like butyrylcholinesterase, which is involved in the breakdown of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole include:

Uniqueness

The presence of both the ethyl group at the 3rd position and the fluorine atom at the 6th position makes this compound unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H16FN

Molecular Weight

217.28 g/mol

IUPAC Name

3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

InChI

InChI=1S/C14H16FN/c1-2-9-3-5-13-11(7-9)12-8-10(15)4-6-14(12)16-13/h4,6,8-9,16H,2-3,5,7H2,1H3

InChI Key

YFXNBGOJMQNSQI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)C3=C(N2)C=CC(=C3)F

Origin of Product

United States

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